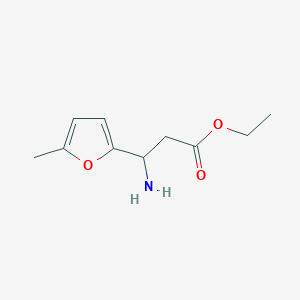

Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYQYMAMDCZFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(O1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Condensation

The process begins with the condensation of 5-methylfurfural with ethyl nitroacetate or diethyl malonate derivatives. For example, 5-methylfurfural is reacted with ethyl nitroacetate in the presence of acetic anhydride under reflux conditions, allowing methyl acetate to distil off, which drives the reaction forward. This step forms ethyl 3-(5-methylfuran-2-yl)-2-nitropropanoate intermediates (see Table 1 for yields and conditions).

Reduction to Amino Ester

The nitro group in the intermediate is subsequently reduced to an amino group. Two main reduction methods are reported:

- Catalytic hydrogenation using palladium on charcoal under hydrogen atmosphere

- Chemical reduction using sodium borohydride at low temperatures followed by acidification

These methods yield Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate as an oil or solid depending on purification.

Purification and Characterization

Purification is typically achieved by column chromatography on silica gel or neutral alumina, using solvent systems such as cyclohexane/ethyl acetate mixtures. Characterization involves:

- Proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

- High-resolution mass spectrometry (HRMS) for molecular weight verification

- Infrared (IR) spectroscopy and melting point analysis where applicable

Experimental Data and Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Knoevenagel condensation | 5-methylfurfural, ethyl nitroacetate, acetic anhydride, reflux, CaCl2 atmosphere, 2-9 hours | 46-60% | Removal of methyl acetate by distillation improves yield; reaction monitored by NMR |

| Reduction (Catalytic) | Pd/C (10%), H2 atmosphere (1 atm), ethanol solvent, overnight | ~60% | High selectivity, mild conditions |

| Reduction (Chemical) | NaBH4 (1.1 equiv), 0 °C, acidification with acetic acid | Comparable yields | Alternative to catalytic hydrogenation |

| Purification | Silica gel chromatography, cyclohexane/ethyl acetate (95:5 to 4:1) | Purity >95% | UV detection at 254 nm |

Representative Research Outcomes

Gagnot et al. (2018) reported the synthesis of Ethyl 3-(5-methylfuran-2-yl)-2-nitropropanoate via condensation of 5-methylfurfural and ethyl nitroacetate, followed by reduction to the amino ester with yields around 60% from the aldehyde starting material. The intermediates and final products were characterized by ^1H and ^13C NMR, showing distinctive chemical shifts consistent with the furan ring and amino ester functionalities.

The NMR data for Ethyl 3-(5-methylfuran-2-yl)-2-nitropropanoate includes signals at δ 5.93 ppm (singlet, furan proton), δ 4.31 ppm (quartet, ethyl ester), and methyl signals at δ 2.15 ppm, confirming the methyl substitution on the furan ring. HRMS data confirmed the molecular ion consistent with the expected formula.

Reduction procedures were optimized to avoid over-reduction or decomposition of the sensitive furan ring, with catalytic hydrogenation favored for cleaner reactions.

Summary of Key Analytical Data

| Analytical Technique | Observed Data for this compound |

|---|---|

| ^1H NMR (CDCl3) | δ 5.93 (s, furan H), 4.31 (q, 2H, ethyl CH2), 3.5-3.6 (dd, CH2 adjacent to NH2), 2.15 (s, 3H, methyl), 1.32 (t, 3H, ethyl CH3) |

| ^13C NMR (CDCl3) | 163.8 (ester C=O), 147.4, 144.5 (furan carbons), 114.8, 111.6 (furan carbons), 61.9 (ethyl CH2), 30.5 (CH2 adjacent to NH2), 14.0 (ethyl CH3) |

| HRMS (ESI) | m/z found 240.0857, calcd 240.0872 for C11H15NO4 (M+H)+ |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-cancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Amino-Substituted Propanoates

- This compound vs. Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate: Both compounds share a β-amino group but differ in aromatic substituents. The furan ring in the former provides electron-richness, while the bromo-fluorophenyl group in the latter introduces steric bulk and halogen-based reactivity. This makes the bromo-fluoro derivative more suited for cross-coupling reactions in medicinal chemistry . The furan-containing compound has a lower molecular weight (197.23 vs. 290.13 g/mol), likely improving solubility in polar solvents .

Furan-Containing Esters

- This compound vs. Ethyl 3-(2-furyl)propanoate: The amino group in the former enhances nucleophilicity, enabling peptide bond formation, whereas the latter’s lack of functional groups limits its utility to non-reactive applications (e.g., electronic property studies) .

Aroma-Active Esters

- Ethyl 3-(methylthio)propanoate (odor threshold ~1 µg/kg) contributes to pineapple aroma due to its sulfur-containing methylthio group, which is absent in the target compound. The amino group in this compound likely renders it odorless but pharmaceutically relevant .

Biological Activity

Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate is an organic compound recognized for its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative with a molecular formula of and a molecular weight of 197.23 g/mol. Its structure features a furan ring, which contributes to its unique chemical properties and biological activities. The compound is characterized by the following structural components:

- Furan Ring : A five-membered aromatic ring containing one oxygen atom.

- Amino Group : Contributes to its role in biochemical pathways.

- Ethyl Ester : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, with indications that it may inhibit tumor growth through modulation of specific enzyme activities involved in cancer metabolism.

- Biochemical Probing : The compound has been utilized as a biochemical probe in enzyme studies, indicating its capability to interact with specific molecular targets and influence metabolic pathways related to amino acid metabolism and signal transduction.

Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with various enzymes:

| Enzyme Target | Mode of Action | Observed Effects |

|---|---|---|

| Amino Acid Decarboxylase | Competitive inhibition | Reduced enzyme activity, suggesting potential for modulating neurotransmitter synthesis |

| Dipeptidase | Substrate mimicry | Enhanced substrate turnover rates, indicating possible therapeutic applications in metabolic disorders |

These findings highlight the compound's versatility as a biochemical tool and its potential therapeutic implications.

Case Studies

- Case Study on Antimicrobial Activity : A study evaluating the antimicrobial effects of this compound against various bacterial strains demonstrated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

- Case Study on Anticancer Effects : In vitro assays conducted on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : Ethyl nitroacetate and 5-methylfurfural are common precursors.

- Reaction Conditions : The reaction is generally conducted under reflux with appropriate catalysts to facilitate the formation of the furan-containing amino acid derivative.

- Purification : The final product is purified using chromatography techniques to achieve high purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.